molecular formula C21H20N6O4S2 B11464563 2-[(4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)sulfanyl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide

2-[(4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)sulfanyl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide

Cat. No.: B11464563
M. Wt: 484.6 g/mol
InChI Key: FRDIJPYJQSJSJS-UHFFFAOYSA-N
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Description

2-[(4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)sulfanyl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that combines a pyrazolo[1,5-a][1,3,5]triazinone core with a sulfanyl and sulfonamide functional group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)sulfanyl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide typically involves multiple steps. One common approach is the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[(4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)sulfanyl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols .

Scientific Research Applications

2-[(4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)sulfanyl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It has potential as a bioactive compound with applications in drug discovery and development.

    Medicine: Its unique structure makes it a candidate for studying interactions with biological targets, potentially leading to new therapeutic agents.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)sulfanyl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide involves its interaction with molecular targets in biological systems. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)sulfanyl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide is unique due to its combination of a pyrazolo[1,5-a][1,3,5]triazinone core with sulfanyl and sulfonamide groups. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C21H20N6O4S2

Molecular Weight

484.6 g/mol

IUPAC Name

2-[(4-oxo-8-phenyl-3H-pyrazolo[1,5-a][1,3,5]triazin-2-yl)sulfanyl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide

InChI

InChI=1S/C21H20N6O4S2/c22-33(30,31)16-8-6-14(7-9-16)10-11-23-18(28)13-32-20-25-19-17(15-4-2-1-3-5-15)12-24-27(19)21(29)26-20/h1-9,12H,10-11,13H2,(H,23,28)(H2,22,30,31)(H,25,26,29)

InChI Key

FRDIJPYJQSJSJS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3N=C(NC(=O)N3N=C2)SCC(=O)NCCC4=CC=C(C=C4)S(=O)(=O)N

Origin of Product

United States

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